molecular formula C6H13NO2 B1485527 trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol CAS No. 2166102-95-8

trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol

Cat. No. B1485527
CAS RN: 2166102-95-8
M. Wt: 131.17 g/mol
InChI Key: VMCXWFNRWLBQBV-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol (TMCB) is an organic compound with a wide range of applications in the scientific research field. It is a cyclic ether that can be used as a starting material in organic synthesis, as a reagent in various reactions, and as a catalyst in various catalytic reactions. TMCB is a useful compound for the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol is not yet fully understood. However, it is believed that trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol acts as a proton donor in the presence of a base, and it is believed that this proton donation leads to the formation of a cyclic ether. This cyclic ether can then bind to various substrates, leading to the formation of various products.
Biochemical and Physiological Effects
trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of various enzymes, including cytochrome P450 and cytochrome b5. It has also been shown to have an inhibitory effect on the activity of various hormones, including insulin and glucagon. In addition, it has been shown to have an inhibitory effect on the activity of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The use of trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Furthermore, it is a relatively stable compound, and it is not toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol in laboratory experiments. It is not as soluble in water as other compounds, and it is not as easily manipulated as other compounds. Furthermore, it is not as easily detected as other compounds, making it difficult to measure its effects in laboratory experiments.

Future Directions

Despite the limitations of trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol, there are still many potential future directions for its use in scientific research. For example, it could be used to study the effects of various drugs and compounds on the human body, as well as to study the mechanisms of action of various drugs and compounds. It could also be used to study the role of cyclic ethers in enzyme-catalyzed reactions. In addition, it could be used to study the effects of various hormones, neurotransmitters, and other compounds on the human body. Finally, it could be used to study the effects of various environmental factors on the human body, such as air pollution and ultraviolet radiation.

Scientific Research Applications

Trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol has been used in many scientific research applications, including the study of biochemical and physiological processes. It has been used to study the role of cyclic ethers in enzyme-catalyzed reactions, as well as in the study of the mechanisms of action of various drugs and compounds. It has also been used in the study of the effects of various drugs and compounds on the human body.

properties

IUPAC Name

(1R,2R)-2-[methoxy(methyl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7(9-2)5-3-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCXWFNRWLBQBV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CC[C@H]1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol
Reactant of Route 2
trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol
Reactant of Route 3
trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol
Reactant of Route 5
trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol
Reactant of Route 6
trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.